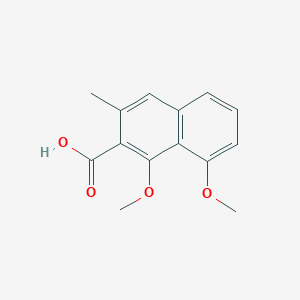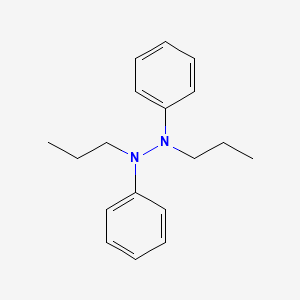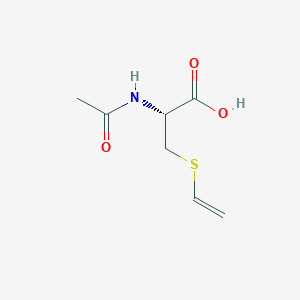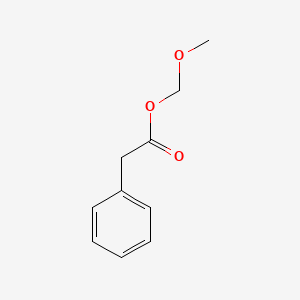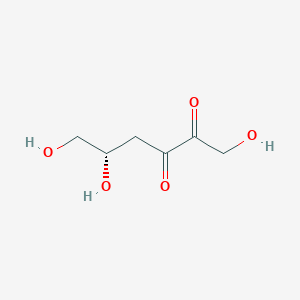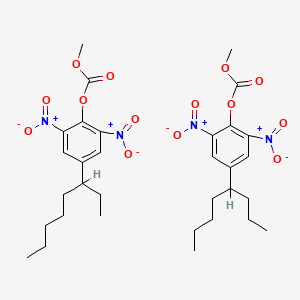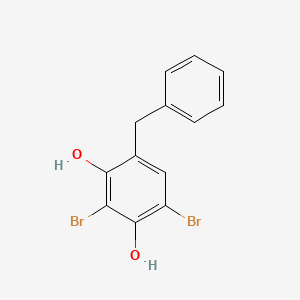
2,6-Dibromo-4-benzylresorcinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dibromo-4-benzylresorcinol is an organic compound that belongs to the class of brominated resorcinols It is characterized by the presence of two bromine atoms at the 2 and 6 positions, a benzyl group at the 4 position, and hydroxyl groups at the 1 and 3 positions of the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromo-4-benzylresorcinol typically involves the bromination of 4-benzylresorcinol. One common method is the use of bromine in an organic solvent under controlled conditions. The reaction is usually carried out at room temperature, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve a more scalable and environmentally friendly approach. For example, a green process has been developed for the preparation of similar compounds using bromide-bromate salts in an aqueous acidic medium at ambient conditions . This method minimizes the use of organic solvents and reduces the environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Dibromo-4-benzylresorcinol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The bromine atoms can be reduced to form the corresponding debrominated compound.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or zinc in acetic acid are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to substitute the bromine atoms.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Debrominated resorcinol derivatives.
Substitution: Various substituted resorcinol derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,6-Dibromo-4-benzylresorcinol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,6-Dibromo-4-benzylresorcinol involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and hydroxyl groups play a crucial role in its binding affinity and reactivity. For example, it can inhibit peroxidases in the thyroid and block the synthesis of thyroid hormones . The benzyl group may also contribute to its hydrophobic interactions with target proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Dibromo-4-nitroaniline: Used in the synthesis of azo disperse dyes.
2,6-Dibromo-4-phenoxyphenol: Known for its antimicrobial properties.
4-Benzylresorcinol: The parent compound used in the synthesis of 2,6-Dibromo-4-benzylresorcinol.
Uniqueness
This compound is unique due to the presence of both bromine atoms and a benzyl group, which confer distinct chemical properties and reactivity
Eigenschaften
CAS-Nummer |
63992-59-6 |
|---|---|
Molekularformel |
C13H10Br2O2 |
Molekulargewicht |
358.02 g/mol |
IUPAC-Name |
4-benzyl-2,6-dibromobenzene-1,3-diol |
InChI |
InChI=1S/C13H10Br2O2/c14-10-7-9(12(16)11(15)13(10)17)6-8-4-2-1-3-5-8/h1-5,7,16-17H,6H2 |
InChI-Schlüssel |
RDTWEWXCMORDTJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CC2=CC(=C(C(=C2O)Br)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




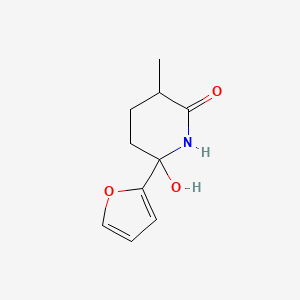

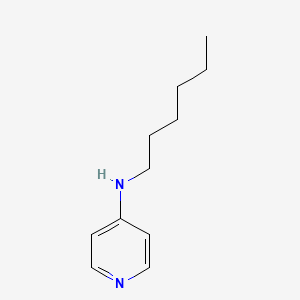
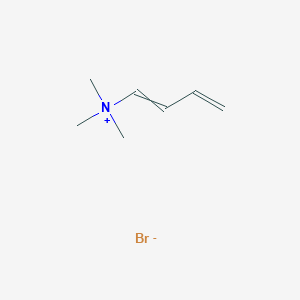
![[(Propan-2-yl)amino]propanedial](/img/structure/B14498285.png)

